molecular formula C7H7N3O B14067914 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine

7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B14067914
M. Wt: 149.15 g/mol
InChI Key: MAEVRAIZTIHPHQ-UHFFFAOYSA-N
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Description

7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine (CAS 1250443-32-3) is a nitrogen-containing fused heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . It is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Fused triazolo-pyridine heterocycles, like this 7-methoxy derivative, are of significant interest due to their resemblance to important biological structures and their ability to form key protein-ligand interactions, such as hydrogen bonds and π–π stacking . These interactions make such compounds valuable scaffolds for probing a wide range of therapeutic targets. While the specific biological profile of this compound is a subject of ongoing investigation, related triazolopyridine cores are found in well-known drugs and are being actively studied for diverse pharmacological activities, including potential as enzyme inhibitors . Researchers value this compound for constructing novel molecular entities and for use in method development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxytriazolo[1,5-a]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6-5-8-9-10(6)7/h2-5H,1H3

InChI Key

MAEVRAIZTIHPHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=NN21

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Pyridines and Their 7 Methoxy Derivatives

Conventional Synthetic Approaches

Traditional methods for the formation of the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine core primarily rely on building the triazole ring onto a pre-existing pyridine (B92270) structure.

A prominent conventional method involves the oxidative cyclization of hydrazones derived from 2-acylpyridines. This approach builds the fused triazole ring by forming a new nitrogen-nitrogen bond.

The process typically starts with the condensation of a 2-acylpyridine with hydrazine (B178648) to form a 2-pyridine ketone hydrazone. This intermediate is then subjected to an oxidative agent, which facilitates the intramolecular cyclization to yield the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine skeleton. A variety of oxidizing agents and catalysts have been employed for this transformation. For instance, a heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones has been reported to provide the target compounds in good yields. organic-chemistry.org This reaction proceeds at room temperature using air as the oxidant, with the copper catalyst being recoverable and reusable. organic-chemistry.org

To synthesize the specific 7-Methoxy- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine , this methodology would necessitate starting with a 2-acyl-4-methoxypyridine derivative. The methoxy (B1213986) group at the 4-position of the pyridine ring would correspond to the 7-position in the final fused product.

Table 1: Example of Cyclization from Pyridine Precursors

Starting Material Reagents/Conditions Product Yield

Ring annulation involves the formation of the heterocyclic system through a cycloaddition reaction where one of the reactants contains the pyridine precursor elements and the other provides the atoms for the triazole ring. A key strategy in this category is the intramolecular Huisgen azide-alkyne cycloaddition.

This method has been successfully used to prepare the partially saturated 4,5,6,7-tetrahydro- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine core. The synthesis involves a one-pot sequence starting from a precursor like 6-chlorohex-1-yne, which is converted to the corresponding azide (B81097). This azide intermediate then undergoes an in-situ intramolecular thermal or copper(I)-catalyzed cycloaddition to form the fused ring system. mdpi.com While this yields a saturated pyridine ring, subsequent dehydrogenation or aromatization could potentially lead to the aromatic core.

For the synthesis of a 7-methoxy substituted derivative using this approach, the starting alkyne would need to incorporate a methoxy group at the appropriate position on the carbon chain that will ultimately form the pyridine ring.

Modern and Sustainable Synthetic Techniques

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient protocols. These include the use of alternative energy sources like microwave and ultrasound, as well as the development of catalyst-free reactions. While many of these modern techniques have been extensively applied to the synthesis of the isomeric mdpi.comnih.govnih.govtriazolo[1,5-a]pyridines, their application to the mdpi.comnih.govresearchgate.net isomer is less documented but conceptually feasible.

Microwave irradiation has become a powerful tool in organic synthesis, known for dramatically reducing reaction times, improving yields, and often enabling reactions that are difficult under conventional heating. rsisinternational.org The mechanism involves the direct heating of polar molecules through the interaction of their dipoles with the microwave energy, leading to rapid and uniform heating.

While specific literature on the microwave-assisted synthesis of 7-Methoxy- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine is scarce, this technique could foreseeably be applied to the conventional methods described above. For instance, the oxidative cyclization of 2-pyridine ketone hydrazones could potentially be accelerated under microwave conditions. Numerous studies on the related mdpi.comnih.govnih.gov-isomer demonstrate the successful use of microwave heating for cyclization reactions, often in the absence of a catalyst. mdpi.comrsc.org

Table 2: General Advantages of Microwave-Assisted Synthesis

Feature Description
Reaction Time Significantly reduced (minutes vs. hours)
Yields Often improved compared to conventional heating
Purity Can lead to cleaner reactions with fewer byproducts

Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical energy that can enhance reaction rates and yields. This energy transfer occurs through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures.

Ultrasonic irradiation has been shown to promote the synthesis of various fused heterocyclic systems, including mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidines. nih.govresearchgate.net These methods benefit from shorter reaction times, mild conditions, and excellent yields compared to conventional heating. nih.gov The application of ultrasound to the synthesis of mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines represents a promising but currently underexplored area. It is plausible that the cyclization and annulation reactions could be effectively promoted by sonication, potentially leading to a more sustainable synthetic protocol.

The development of synthetic methods that avoid the use of metal catalysts and stoichiometric additives is a key goal of green chemistry. Such protocols reduce waste, cost, and potential product contamination.

For the synthesis of fused triazole systems, several metal-free approaches have been developed. For example, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been achieved through a metal-free, acid-mediated denitrogenative transformation of a fused mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine intermediate. nih.gov While not catalyst-free in the strictest sense (as it requires acid), it avoids transition metals.

Truly catalyst- and additive-free protocols have been established for the mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine isomer under microwave conditions, typically involving a tandem reaction between suitable precursors like enaminonitriles and benzohydrazides. mdpi.com The adaptation of such principles to create a catalyst- and additive-free synthesis for the mdpi.comnih.govresearchgate.net isomer is a subject for future research. A potential pathway could involve the thermal intramolecular cyclization of a carefully designed 2-azidopyridine (B1249355) precursor.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a powerful platform for the generation of heterocyclic compound libraries. While this methodology is well-established for many scaffolds, its application specifically to the researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core is not extensively documented in mainstream literature. However, the principles have been successfully applied to closely related structures, such as 1,2,3-triazolo[1,5-a]pyrazines. A reported regiospecific, traceless protocol for these related compounds involved the intramolecular cyclization of a resin-bound hydrazone, demonstrating the feasibility of adapting such techniques to the triazolopyridine system. This approach typically involves anchoring a suitable pyridine-based precursor to a solid support, followed by sequential reactions to build the triazole ring, and finally, cleavage from the resin to yield the desired product.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a green and efficient alternative to traditional solvent-based synthesis. This technique often leads to shorter reaction times, lower energy consumption, and reduced solvent waste. While mechanochemical methods have been successfully developed for the synthesis of the isomeric researchgate.netnih.govtriazolo[1,5-a]pyridines via a [3+2] cycloaddition, specific protocols for the researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold are still emerging. nih.gov The application of ball-milling to a mixture of a 2-substituted pyridine precursor and an appropriate azide-containing reagent could foreseeably construct the triazole ring under solvent-free or minimal-solvent conditions.

Targeted Functionalization of theresearchgate.netnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridine Core

Strategies for Methoxy Group Introduction at the C7 Position

The introduction of a methoxy group at the C7 position of the researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine ring is a key functionalization step. The reactivity of the core structure allows for several strategic approaches. Chemical studies have shown that the pyridine moiety of the scaffold is susceptible to regioselective lithiation at the C7 position when treated with strong bases like lithium diisopropylamide (LDA) at low temperatures. tandfonline.com This 7-lithio intermediate can then be trapped with a suitable electrophilic methoxy source to install the desired group.

Alternatively, a two-step sequence involving halogenation followed by nucleophilic aromatic substitution (SNAr) is a highly viable route. The C7 position can be selectively brominated, often by generating the 7-lithio species and quenching with a bromine source. tandfonline.com The resulting 7-bromo- researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine is activated towards nucleophilic attack. tandfonline.com Treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) would then displace the bromide to yield 7-methoxy- researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine.

PositionStrategyReagentsIntermediate
C7 Direct Lithiation-Alkylation1. Lithium diisopropylamide (LDA) 2. Electrophilic methoxy source7-Lithio- researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine
C7 Halogenation-Nucleophilic Substitution1. LDA, then Br₂ or NBS 2. Sodium methoxide (NaOMe)7-Bromo- researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine

Regioselective Functionalization at Other Positions (e.g., C3, C5)

The distinct electronic nature of the fused ring system allows for selective functionalization at other positions. The C3 position, located on the triazole ring, is susceptible to electrophilic substitution. tandfonline.com Reactions with various electrophiles can introduce substituents at this site, a process that competes with potential ring-opening pathways depending on the stability of the intermediates formed.

The C5 position, analogous to the C7 position on the pyridine ring, is also activated towards nucleophilic substitution when a suitable leaving group, such as a halogen, is present. tandfonline.com A 5-bromo- researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine can serve as a precursor for introducing a range of nucleophiles at this position, allowing for diverse derivatization of the scaffold. In contrast, the C6 position is noted for its relative inertness to such nucleophilic substitution reactions. tandfonline.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. For the synthesis of fused 1,2,3-triazole systems, a sequential MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC) is a powerful approach. researchgate.net This strategy involves designing an MCR that assembles a linear precursor containing both an azide and an alkyne functionality. Subsequent intramolecular cyclization, often catalyzed by copper or ruthenium, forges the triazole ring and completes the synthesis of the fused heterocyclic system. While specific MCRs leading directly to researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines are specialized, the general principle provides a versatile template for their construction from simple, acyclic precursors.

Oxidative Cyclization Pathways

Oxidative cyclization of 2-pyridine ketone hydrazones is a direct and effective method for synthesizing the researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core. organic-chemistry.org This transformation involves the formation of an N-N bond through oxidation, followed by intramolecular cyclization. A variety of oxidizing systems can be employed. For instance, a heterogeneous copper(II) catalyst anchored on MCM-41 has been used with air as the terminal oxidant, offering a green and reusable catalytic system. organic-chemistry.org

Another innovative approach is the use of electrochemistry to achieve the dehydrogenative cyclization of these hydrazone precursors. researchgate.net This method avoids the need for chemical oxidants or transition-metal catalysts, proceeding under mild conditions to generate the fused triazole ring system. researchgate.net

MethodPrecursorCatalyst/ReagentKey Features
Catalytic Oxidation 2-Pyridine Ketone HydrazoneMCM-41-anchored Cu(II), AirHeterogeneous, reusable catalyst, environmentally benign. organic-chemistry.org
Electrochemical Cyclization 2-Pyridine Ketone HydrazoneElectrical CurrentMetal-free, oxidant-free, mild conditions. researchgate.net

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of chemical bonds by combining two C-H or C-H/X-H bonds without the need for prior functionalization of the substrates. researchgate.net In the context of organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine synthesis, this approach manifests primarily as intramolecular oxidative N-N bond formation.

A prominent example is the electrochemical synthesis of the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine scaffold through the dehydrogenative cyclization of hydrazones derived from 2-acylpyridines. researchgate.net This method is particularly noteworthy as it proceeds under mild conditions and circumvents the need for transition-metal catalysts or chemical oxidizing agents, which are often required in traditional methods. researchgate.net The electrochemical approach facilitates a clean and efficient cyclization to form the fused triazole ring system.

The general principle involves the oxidation of the hydrazone precursor, leading to the formation of a radical or cationic intermediate that undergoes intramolecular cyclization with the pyridine nitrogen, followed by further oxidation and deprotonation to yield the aromatic triazolopyridine ring. This strategy is applicable to a range of substituted precursors, suggesting its utility for the synthesis of 7-methoxy derivatives, provided the corresponding 2-acyl-4-methoxypyridine hydrazone is used as the starting material.

Key features of this synthetic approach are summarized below:

FeatureDescription
Reaction Type Intramolecular Cross-Dehydrogenative Coupling (N-N bond formation)
Method Electrochemical Cyclization
Key Precursor Hydrazone of a 2-acylpyridine
Advantages Mild conditions, avoids transition metals and chemical oxidants
Atom Economy High, as the only byproduct is typically hydrogen

Synthesis of Precursors and Intermediates for 7-Methoxy-organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine Synthesis

The synthesis of 7-Methoxy- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine relies on the availability of appropriately substituted precursors. The most common and direct synthetic routes to the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine core involve the cyclization of intermediates derived from 2-substituted pyridines. organic-chemistry.orgresearchgate.net For the target 7-methoxy derivative, the key starting material is a pyridine ring bearing a methoxy group at the 4-position.

The primary precursor is 2-acetyl-4-methoxypyridine . This compound can be synthesized through various methods known in pyridine chemistry, such as the reaction of a 2-lithiated-4-methoxypyridine with an acetylating agent like N,N-dimethylacetamide or by oxidation of the corresponding ethylpyridine followed by esterification and reaction with a methyl organometallic reagent.

From this key precursor, two crucial intermediates are generated:

2-(4-methoxypyridin-2-yl)acetaldehyde hydrazone : This intermediate is formed by the condensation reaction between 2-acetyl-4-methoxypyridine and hydrazine hydrate. This hydrazone is the direct substrate for oxidative cyclization reactions, including the aforementioned electrochemical dehydrogenative coupling, to yield the final 7-Methoxy- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine product. organic-chemistry.orgresearchgate.net

2-(diazomethyl)-4-methoxypyridine : The organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine ring system exists in a crucial ring-chain tautomeric equilibrium with its open-chain α-diazo-2-pyridylmethane isomer. researchgate.netcolab.ws Therefore, 7-Methoxy- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine is in equilibrium with 2-(diazomethyl)-4-methoxypyridine. This diazo compound is a key reactive intermediate that can be trapped or utilized in further cascade reactions. colab.ws The position of this equilibrium is influenced by factors such as solvent and temperature.

The relationship between these compounds is summarized in the table below.

Compound NameStructure TypeRole in Synthesis
2-Acetyl-4-methoxypyridinePrecursorStarting material for the synthesis of the key hydrazone intermediate.
2-(4-methoxypyridin-2-yl)acetaldehyde hydrazoneIntermediateDirect substrate for intramolecular oxidative N-N bond formation to form the triazole ring.
2-(diazomethyl)-4-methoxypyridineIntermediate (Tautomer)Open-chain tautomer of the final product; serves as a reactive diazo intermediate.

The synthesis of these precursors is fundamental, as the substituents on the initial pyridine ring dictate the final substitution pattern on the fused heterocyclic system.

Reactivity and Reaction Mechanisms Of 1 2 3 Triazolo 1,5 a Pyridines

Nucleophilic Substitution Reactions, including at C5 and C7

The researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine system is activated towards nucleophilic substitution at the C5 and C7 positions, particularly when a suitable leaving group, such as a halogen, is present. nih.govtandfonline.com The C6 position, in contrast, displays benzenoid inertness. nih.gov This reactivity pattern is crucial for the synthesis of derivatives like 7-Methoxy- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine itself, which can be prepared via the nucleophilic displacement of a halide at the C7 position.

A common synthetic route involves the reaction of a 7-chloro precursor with sodium methoxide (B1231860), leading to the desired 7-methoxy product. This type of SNAr (Substitution Nucleophilic Aromatic) reaction is a fundamental method for introducing alkoxy groups onto this heterocyclic core. While there is less information on the displacement of the methoxy (B1213986) group itself, it is generally a poorer leaving group than halides unless activated, for example, by protonation.

Table 1: Examples of Nucleophilic Substitution at C7 Data inferred from analogous researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine systems.

Precursor Nucleophile Product Yield Reference
7-chloro-5-methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine Sodium methoxide 7-Methoxy-5-methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine ~90% prepchem.com

Lithiation and Subsequent Functionalization

Directed ortho-metalation, specifically lithiation, is a powerful tool for the functionalization of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine core. For the parent compound, treatment with strong bases like lithium diisopropylamide (LDA) results in regioselective deprotonation at the C7 position to form a 7-lithio derivative. nih.govtandfonline.comelectronicsandbooks.com This intermediate is a potent nucleophile and reacts readily with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to install various functional groups at the C7 site. electronicsandbooks.com

For 7-Methoxy- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine, the C7 position is already occupied. Further lithiation would depend on the directing ability of the fused ring system versus the methoxy group. The inherent acidity of the other protons on the pyridine (B92270) ring (C5 and C6) would determine the site of a subsequent deprotonation, though this reaction is not well-documented for 7-substituted derivatives.

Table 2: Functionalization of the C7 Position via Lithiation of the Parent Compound

Electrophile Product after Quenching Reference
Acetone 2-( researchgate.netnih.govrsc.orgTriazolo[1,5-a]pyridin-7-yl)propan-2-ol electronicsandbooks.com
Benzaldehyde Phenyl( researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridin-7-yl)methanol electronicsandbooks.com
Cyclohexanone 1-( researchgate.netnih.govrsc.orgTriazolo[1,5-a]pyridin-7-yl)cyclohexan-1-ol electronicsandbooks.com

Ring-Opening Reactions and Nitrogen Extrusion Pathways

A characteristic reaction of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine system is the cleavage of the 1,2,3-triazole ring, which is in equilibrium with its open-chain valence tautomer, a vinyl diazo species. researchgate.net This equilibrium facilitates reactions that involve the formal loss of a dinitrogen molecule (N₂).

This nitrogen extrusion can be triggered by various conditions:

Thermal Conditions: Heating substituted triazolopyridines can lead to the formation of pyridylcarbene intermediates. For example, the thermolysis of 7-bromo-3-methyl- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine results in N₂ loss and the generation of a 6-bromo-2-pyridylcarbene, which can be trapped or undergo further reactions.

Photochemical Conditions: Photolysis can also provide the energy required to induce nitrogen extrusion. nih.gov

Reaction with Electrophiles: As mentioned, electrophiles like halogens can promote ring opening. tandfonline.com

Transition Metals: The presence of metals such as palladium can catalyze the ring-opening process. researchgate.net

These reactions provide a synthetic route from the triazolopyridine scaffold to various 2,6-disubstituted pyridine derivatives. researchgate.net

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While the researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine ring is often synthesized via a 1,3-dipolar cycloaddition, the fused system itself can participate in cycloaddition reactions. The most notable examples involve the formation of pyridinium (B92312) ylides, which then act as 1,3-dipoles. nih.govtandfonline.com

When N-aminated, the parent heterocycle can be deprotonated to form a pyridinium ylide. This ylide can then undergo a [3+2] cycloaddition reaction with electron-deficient alkenes or alkynes. Depending on the specific ylide and the dipolarophile used, these reactions can lead to the formation of indolizines or pyrazolo[1,5-a]pyridines. nih.gov The reactivity of a 7-methoxy substituted ylide in these reactions would be influenced by the electronic effects of the methoxy group on the stability and reactivity of the dipole.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to the functionalization of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine skeleton. The C7 position is particularly amenable to these transformations. Starting from a 7-halo- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine (e.g., 7-bromo), Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids provides a direct and efficient route to 7-aryl substituted derivatives. semanticscholar.org

This methodology is a key strategy for introducing molecular complexity at the C7 position and is complementary to the lithiation approach. Direct arylation reactions, where a C-H bond is directly coupled with an aryl halide, have also been reported for this ring system. semanticscholar.org

Table 3: Suzuki-Miyaura Coupling of a 7-Halo- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine Derivative

Coupling Partner Catalyst System Product Yield Reference
Thiazole Pd(OAc)₂ / PPh₃ / CuI 7-(Thiazol-2-yl)- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine Low semanticscholar.org
Benzothiazole Pd(OAc)₂ / PPh₃ / CuI 7-(Benzothiazol-2-yl)- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine Low semanticscholar.org

Hydrogenation and Reduction Chemistry

The pyridine portion of the researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine ring system can be readily reduced. Catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, effectively reduces the pyridine ring to yield the corresponding 4,5,6,7-tetrahydro- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine derivative. researchgate.netnih.govtandfonline.com

The efficiency and outcome of this hydrogenation can be dependent on the nature and position of other substituents on the ring system. nih.govtandfonline.com Recent studies have demonstrated the enantioselective hydrogenation of 7-alkyl-substituted researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridines, indicating that the C7 position does not impede the reduction of the pyridine ring and allows for the synthesis of chiral, saturated analogues. rsc.org It is therefore expected that 7-Methoxy- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine would undergo a similar reduction to furnish 7-Methoxy-4,5,6,7-tetrahydro- researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine.

Ring-Chain Isomerization Processes

Thetriazolo[1,5-a]pyridine ring system is characterized by a fascinating and crucial chemical property: ring-chain isomerization, also referred to as valence tautomerism. This process involves a reversible equilibrium between the fused bicyclic structure (the "ring" form) and an isomeric open-chain 2-azidopyridine (B1249355) derivative (the "chain" form). This equilibrium is fundamental to the reactivity and chemical behavior of this class of compounds.

The isomerization involves the cleavage of the N2–N3 bond of the triazole ring, leading to the formation of a 2-azidopyridine. For the specific case of 7-Methoxy-triazolo[1,5-a]pyridine, the equilibrium can be represented as the interconversion between the closed triazole form and its valence tautomer, 2-azido-4-methoxypyridine.

Figure 1: Ring-chain isomerization of 7-Methoxy-triazolo[1,5-a]pyridine.

Chemical equation showing the equilibrium between 7-Methoxy-triazolo[1,5-a]pyridine (ring form) and 2-azido-4-methoxypyridine (chain form).

The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring, solvent polarity, and temperature.

Detailed Research Findings

While direct experimental thermodynamic data for the 7-methoxy derivative is not extensively published, the principles governing this equilibrium have been established through studies on the parent compound and analogous heterocyclic systems.

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have provided significant insight into the energetics of this process for the unsubstitutedtriazolo[1,5-a]pyridine. These calculations indicate that the closed triazole ring is the more stable isomer.

CompoundIsomerRelative Energy (kcal/mol)Activation Barrier (kcal/mol)
Triazolo[1,5-a]pyridineTriazole (Ring)0~17
2-DiazomethylpyridineDiazo (Chain)~5-

This interactive table summarizes DFT calculation results for the parenttriazolo[1,5-a]pyridine system, showing the triazole form is more stable.

The electronic effect of substituents on the pyridine ring plays a pivotal role in shifting the equilibrium. Research on analogous azido-tetrazole equilibria in related heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines, has established a clear trend:

Electron-donating groups (EDGs) , such as methoxy (-OCH₃), amino (-NH₂), or alkyl groups, tend to stabilize the fused-ring (triazole) form.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), stabilize the open-chain (azide) form.

The 7-methoxy group in 7-Methoxy-triazolo[1,5-a]pyridine is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, which in turn stabilizes the fused triazole structure. Consequently, for 7-Methoxy-triazolo[1,5-a]pyridine, the equilibrium is expected to lie significantly in favor of the closed, bicyclic triazole form compared to the unsubstituted parent compound.

Substituent TypeEffect on Pyridine RingFavored IsomerExample
Electron-Donating Group (EDG)Increases electron densityRing Form (Triazole)-OCH₃
Electron-Withdrawing Group (EWG)Decreases electron densityChain Form (Azide)-NO₂

This interactive table illustrates the general influence of substituent electronic effects on the ring-chain equilibrium position.

Structure Activity Relationship Sar Studies of Functionalized 1 2 3 Triazolo 1,5 a Pyridines

Impact of Methoxy (B1213986) Substitution at C7 on Molecular Interactions

Furthermore, the methoxy group can influence the electronic properties of the triazolopyridine core. As an electron-donating group, it can increase the electron density of the aromatic system, which may modulate pi-stacking or cation-pi interactions with aromatic amino acid residues in a binding pocket. The orientation of the methoxy group relative to the plane of the heterocyclic ring system can also play a role in defining the shape and electrostatic potential of the molecule, thereby affecting its complementarity to a biological target. While specific molecular docking studies on 7-methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine are not widely available in the reviewed literature, the fundamental principles of molecular interactions suggest that the C7-methoxy group is a critical determinant of binding affinity and selectivity.

Influence of Substituent Nature and Position on Biological Activity Profiles

The biological activity of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. This has been demonstrated across a range of therapeutic targets, including enzymes and receptors.

In the context of α-glucosidase inhibition, a study on the isomeric nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold revealed that the presence of electron-donating groups, such as methoxy and methyl, on an aryl substituent was beneficial for inhibitory activity. nih.gov Conversely, electron-withdrawing groups like chlorine or bromine were detrimental. nih.gov This suggests that increased electron density on the peripheral aryl rings enhances the interaction with the enzyme's active site.

A study on novel nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives as trypanocidal agents demonstrated that substitutions at various positions on the core and its pendant groups significantly impacted their efficacy against Trypanosoma cruzi. nih.gov While the exact mechanism of cell death remained to be fully elucidated, the study identified a compound that inhibits 14α-demethylase, an enzyme crucial for the parasite's sterol biosynthesis pathway. nih.gov The structure-activity relationships within this series underscore the importance of specific substitution patterns for achieving potent antiparasitic activity.

Furthermore, research on 7-amino-substituted nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine-6-carbonitriles as adenosine (B11128) receptor antagonists highlighted the critical role of the substituent at the 2-position. nih.gov A simple phenyl ring at this position conferred high affinity and selectivity for the hA1 adenosine receptor. nih.gov Interestingly, the introduction of various electron-donating or withdrawing groups on this phenyl ring led to a significant decrease in affinity. nih.gov However, replacing the phenyl ring with a smaller, π-excessive heterocyclic system like thiophene (B33073) resulted in a further improvement in affinity for the hA1 receptor, showcasing the delicate balance of steric and electronic factors in receptor binding. nih.gov

The following table summarizes the influence of substituents on the biological activity of some functionalized triazolopyridines:

ScaffoldSubstituentsBiological ActivityKey Findings
nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridineAryl groups with electron-donating substituents (e.g., -OCH3, -CH3)α-Glucosidase InhibitionElectron-donating groups enhance activity, while electron-withdrawing groups are detrimental. nih.gov
nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridineVarious substitutions on the core and pendant groupsTrypanocidal ActivitySpecific substitution patterns are crucial for potent activity against Trypanosoma cruzi. nih.gov
7-Amino- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine-6-carbonitrilePhenyl or thiophene at the 2-positionAdenosine Receptor BindingA 2-phenyl group provides high hA1 affinity; replacement with thiophene further improves affinity. nih.gov

Bioisosteric Replacements of thenih.govnih.govresearchgate.netTriazolo[1,5-a]pyridine Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine core, various bioisosteric modifications have been explored to enhance biological activity, improve metabolic stability, or alter selectivity profiles.

One notable example involves the bioisosteric replacement of the related triazolopyrimidine core with a triazolo[1,5-a]pyridine scaffold in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). This modification, however, resulted in a significant 100-fold reduction in binding affinity, indicating a critical role for the pyrimidine (B1678525) nitrogen at the N5 position in the interaction with the enzyme.

The broader class of triazoles is frequently employed as a bioisostere for other functional groups and heterocyclic rings due to its unique electronic properties and metabolic stability. unimore.itnih.gov The triazole ring can mimic the geometry and hydrogen bonding capabilities of amide, ester, and carboxylic acid functionalities. nih.gov Furthermore, the pyridine (B92270) portion of the triazolopyridine core can itself be a subject of bioisosteric replacement. For instance, replacing a pyridine ring with a saturated mimetic like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve solubility, metabolic stability, and lipophilicity in the antihistamine drug Rupatadine. chemrxiv.org While not directly applied to the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine core in the reviewed literature, this demonstrates the potential for such modifications to enhance the drug-like properties of this scaffold.

The following table presents some examples of bioisosteric replacements involving triazole-containing heterocycles:

Original Scaffold/GroupBioisosteric ReplacementEffect on Activity/Properties
TriazolopyrimidineTriazolo[1,5-a]pyridine100-fold reduction in PfDHODH binding affinity.
Amide bond1,2,3-TriazoleCan enhance activity and metabolic stability. nih.gov
Pyridine ring3-Azabicyclo[3.1.1]heptaneImproved solubility, metabolic stability, and lipophilicity in Rupatadine. chemrxiv.org

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. For the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold, conformational analysis aims to understand the preferred spatial arrangement of the molecule and how this conformation influences its interaction with receptors or enzymes.

While specific conformational analysis studies directly correlating the conformation of 7-methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine with its biological activity are limited in the available literature, general principles can be inferred from related heterocyclic systems. For instance, a study on the bioactive pyrazolo[3,4-d]pyrimidine, a related bicyclic heteroaromatic system, identified two conformational polymorphs. mdpi.com The different conformations were a result of the demands of molecular packing in the crystal lattice, which in turn were dictated by intermolecular forces such as hydrogen bonding. mdpi.com This highlights that even subtle changes in the solid-state conformation can have significant implications for the molecule's properties.

The conformation of a molecule is not static and can change upon binding to its biological target. The bioactive conformation, the specific spatial arrangement a molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. For example, in the case of the anticancer drug Taxol, extensive research has been dedicated to determining its bioactive conformation when bound to β-tubulin. nih.gov Understanding this bound conformation is crucial for the rational design of more potent and simplified analogs.

Biological Targets and Mechanistic Insights Of 1 2 3 Triazolo 1,5 a Pyridine Derivatives Excluding Clinical Human Trials

Modulation of Enzyme Activity (In Vitro Studies)

α-Glucosidase Inhibition

No studies detailing the α-glucosidase inhibitory activity of 7-Methoxy- nih.govnih.govnih.govtriazolo[1,5-a]pyridine or any related nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives were found.

Bacterial DNA Gyrase and DHFR Inhibition

No research linking the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold to the inhibition of bacterial DNA gyrase or Dihydrofolate reductase (DHFR) was identified.

RORγt Inverse Agonism

The available literature on RORγt inverse agonism focuses on the nih.govnih.govacs.orgtriazolo[1,5-a]pyridine isomer. nih.govacs.org No data was found for the nih.govnih.govnih.gov isomer.

Other Kinase and Enzyme Inhibition (e.g., PHD-1, JAK1/2, c-Met)

No studies were identified that evaluate 7-Methoxy- nih.govnih.govnih.govtriazolo[1,5-a]pyridine or its derivatives as inhibitors of PHD-1, JAK1/2, or c-Met.

Acetylcholinesterase and Phosphodiesterase 2A (PDE2A) Inhibition

No research was found describing the inhibition of Acetylcholinesterase or Phosphodiesterase 2A by compounds with a nih.govnih.govnih.govtriazolo[1,5-a]pyridine core.

Neural Nitric Oxide Synthase Inhibition

One literature review notes that the nih.govnih.govnih.govtriazolo[1,5-a]pyridine moiety is present in compounds possessing nitric oxide synthase inhibitory activity. researchgate.net However, the search results did not provide specific examples of these derivatives or any quantitative data (e.g., IC₅₀ values) that would be necessary to fulfill the article requirements.

Due to the strict instructions to focus solely on the chemical compound “7-Methoxy- nih.govnih.govnih.govtriazolo[1,5-a]pyridine” and the provided outline, the absence of specific, relevant scientific data for these topics prevents the creation of a scientifically accurate and informative article as requested.

Anti-parasitic Activity and Sterol Biosynthesis Pathway Alteration (e.g., Trypanosoma cruzi 14α-demethylase)

Derivatives of nih.govnih.govnih.govtriazolo[1,5-a]pyridine have shown significant promise as anti-parasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov The primary mechanism of their trypanocidal activity involves the disruption of the parasite's sterol biosynthesis pathway, a critical process for maintaining the integrity of the parasite's cell membrane. nih.govnih.gov

A key enzyme in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. nih.gov Research has demonstrated that certain nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives are potent inhibitors of T. cruzi 14α-demethylase (TcCYP51). nih.gov For instance, a specific derivative, referred to in studies as compound 16, has been shown to inhibit this enzyme, leading to a significant imbalance in the sterol composition of the parasite. nih.gov This inhibition results in the accumulation of sterol precursors like squalene (B77637) and lanosterol (B1674476) and a depletion of essential mature sterols such as ergosterol (B1671047). nih.gov The alteration of the sterol profile disrupts the parasite's cell membrane, ultimately leading to cell death. nih.gov The triazole ring within the nih.govnih.govnih.govtriazolo[1,5-a]pyridine structure is considered a key pharmacophore for interacting with and inhibiting CYP51. nih.gov Theoretical docking analyses have further supported the interaction of these compounds with the active site of 14α-demethylase. nih.gov

The table below summarizes the activity of representative nih.govnih.govnih.govtriazole derivatives against T. cruzi.

Compound IDTargetEffect
Compound 16 Trypanosoma cruzi 14α-demethylase (TcCYP51)Inhibition of enzyme activity, leading to an imbalance in the cholesterol/ergosterol synthesis pathway. nih.gov
Various nih.govnih.govnih.govtriazolo[1,5-a]pyridyl ketones Trypanosoma cruziInhibition of ergosterol biosynthesis, observed by the accumulation of squalene and lanosterol. nih.gov

Microtubule-Targeting Properties

Microtubules are dynamic cytoskeletal proteins crucial for cell division, motility, and intracellular transport, making them an important target in drug discovery. While the broader class of triazolo-based compounds has been investigated for microtubule-targeting activities, specific and detailed research on nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives in this context is less extensive than for its isomers.

Notably, significant research has been conducted on the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, which has been identified to contain potent microtubule-stabilizing agents. nih.govnih.gov These compounds have been shown to bind to tubulin, the building block of microtubules, at sites such as the vinca (B1221190) inhibitor site, and promote microtubule assembly. nih.gov This activity is being explored for potential therapeutic applications in neurodegenerative diseases. nih.gov

For the nih.govnih.govnih.govtriazolo[1,5-a]pyridine class, while some related heterocyclic compounds have been suggested to potentially act through mechanisms involving the disruption of microtubule dynamics, direct and conclusive evidence detailing their binding to tubulin or their specific effects (stabilizing or destabilizing) on microtubule polymerization is not as well-documented in the reviewed literature. Further investigation is required to fully elucidate the microtubule-targeting properties of this specific heterocyclic system.

Ligand-Protein Binding Characterization through Co-Crystal Structures

The precise understanding of how a ligand interacts with its protein target at the atomic level is fundamental for rational drug design. X-ray crystallography of a ligand-protein co-crystal provides a high-resolution, three-dimensional view of this interaction, revealing key binding motifs and informing structure-activity relationships.

While theoretical docking studies have been performed for nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives with targets like T. cruzi 14α-demethylase, suggesting a basis for their inhibitory activity, publicly available co-crystal structures specifically for the 7-Methoxy- nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold with its biological targets were not identified in the reviewed literature. The determination of such structures would be a significant step forward in optimizing the therapeutic potential of this class of compounds.

The table below provides an example of co-crystal structure data for a related triazolopyridine isomer.

CompoundProtein TargetPDB IDKey Insights from Co-crystal Structure
Analog of a piperazine (B1678402) RORγt inverse agonist containing a nih.govnih.govnih.govtriazolo[1,5-a]pyridine moiety Retinoic acid receptor-related orphan nuclear receptor γt (RORγt)6O3ZRevealed the binding mode within the ligand-binding domain, showing specific interactions that informed the design of analogs with improved potency and drug-like properties. nih.gov

In Vitro Cellular Pathway Modulation (e.g., cell cycle arrest)

nih.govnih.govnih.govTriazolo[1,5-a]pyridine derivatives have been observed to exert potent effects on cellular pathways, particularly those involved in cell proliferation. A significant finding is their ability to induce cell cycle arrest, a key mechanism for controlling cell division and a common target for therapeutic agents. nih.gov

Studies on the anti-parasitic activity of these compounds against Trypanosoma cruzi have shown that beyond inhibiting sterol biosynthesis, they also prevent cell proliferation by halting the cell cycle. nih.gov Specifically, treatment of T. cruzi epimastigotes with an active nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative (compound 16) resulted in the arrest of the cellular cycle at the G2/M phase. nih.gov This phase is a critical checkpoint before cells enter mitosis. By arresting the cycle at this stage, the compounds effectively block cell division, which, in the case of the parasite, prevents its replication and propagation. This cell cycle arrest is a direct consequence of the cellular stress induced by the primary mechanism of sterol pathway disruption and ultimately contributes to inducing cell death. nih.gov

The table below summarizes the observed effects of a nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivative on cellular pathways.

CompoundCell Type / OrganismCellular Pathway ModulatedObserved Effect
Compound 16 Trypanosoma cruzi epimastigotesCell Cycle ProgressionArrest at the G2/M phase, preventing cell proliferation and inducing cell death. nih.gov

Applications Of 1 2 3 Triazolo 1,5 a Pyridine Derivatives in Diverse Fields

Medicinal Chemistry Scaffold Utility (General Drug Design Concepts)

The triazolopyridine framework is a recognized "leitmotif" in medicinal chemistry, valued for its ability to serve as a bioisostere for naturally occurring purines. nih.gov This structural similarity allows derivatives to interact with biological targets typically addressed by purine-based molecules. The scaffold's utility is broad, with derivatives showing potential as trypanocidal agents, antidepressants, and enzyme inhibitors. wikipedia.orgresearchgate.netnih.gov

One key area of research is in combating neglected tropical illnesses like Chagas disease. nih.gov Derivatives of nih.govacs.orggoogle.comtriazolo[1,5-a]pyridine have been shown to be effective against Trypanosoma cruzi, the parasite responsible for the disease. nih.govnih.gov The mechanism of action often involves the inhibition of crucial parasite enzymes, such as 14α-demethylase, which disrupts the synthesis of sterols essential for the parasite's cell membrane integrity. nih.gov This disruption halts cell proliferation and induces cell death. nih.gov The triazole ring is considered a potent inhibitor of sterol biosynthesis. nih.gov

Furthermore, the triazolopyridine nucleus is a component of various pharmaceutical drugs. wikipedia.org For example, Trazodone, an antidepressant, is a well-known derivative. wikipedia.orgresearchgate.net The versatility of the scaffold allows for the development of compounds targeting a wide range of conditions, from neurological disorders to infectious diseases. google.comnih.gov

Derivative ClassTherapeutic Target/ApplicationKey Research FindingSource
nih.govacs.orggoogle.comTriazolo[1,5-a]pyridine derivativesAntichagasic (Trypanocidal)Inhibits 14α-demethylase, leading to an imbalance in the sterol biosynthesis pathway in T. cruzi. nih.gov
nih.govacs.orggoogle.comTriazolo[1,5-a]pyridyl ketonesAntichagasic (Trypanocidal)Generates reactive oxygen species (ROS) in the parasite and inhibits enzymes in the P450 complex. nih.gov
nih.govacs.orgnih.govTriazolo[4,3-a]pyridine derivativesAntidepressantRecognized as a distinct class of antidepressants, chemically different from tricyclic drugs. researchgate.net
1,2,4-Triazolo[1,5-a]pyrimidine derivativesGeneral Medicinal ChemistryServes as a bioisosteric replacement for purines due to structural similarities. nih.gov

Agrochemistry Applications (e.g., Herbicides, Fungicides)

In the field of agrochemistry, triazolopyridine and its related isomers, such as triazolopyrimidines, have been extensively investigated for their potential as herbicides and fungicides. google.comfrontiersin.org These compounds can offer effective control of weeds and fungal pathogens that threaten crop yields. nih.govfrontiersin.org

As herbicides, certain nih.govacs.orgnih.govtriazolo[4,3-a]pyridine derivatives have demonstrated significant activity against a variety of weeds. nih.gov Some compounds show a broad spectrum of inhibition at low application rates and are safe for staple crops like corn, cotton, and rice. nih.gov A related class, triazolopyrimidines, has been developed as a lead for combating weed resistance. acs.orgnih.gov These derivatives act by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. acs.orgnih.gov

The antifungal properties of these scaffolds are also well-documented. nih.govnih.gov Derivatives have shown potent activity against significant plant pathogens, including various species of Botrytis cinerea and Pyricularia oryzae. frontiersin.org The introduction of specific substituents, such as halogen atoms, can enhance antifungal efficacy. frontiersin.org The broad-spectrum activity of triazole-based compounds has established them as one of the most important classes of fungicides in agriculture. frontiersin.org

Derivative ClassApplicationTarget Organism/EnzymeKey Research FindingSource
1,2,4-Triazolo[4,3-a]pyridine derivativesHerbicideDicotyledonous weeds (e.g., Amaranthus retroflexus)Possess good herbicidal activities and may serve as novel lead compounds. nih.gov
2-Aroxyl-1,2,4-triazolopyrimidine derivativesHerbicideAcetohydroxyacid synthase (AHAS)Effective against both wild-type and resistant weeds, overcoming P197L mutation in AHAS. acs.orgnih.gov
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativesFungicideBotrytis cinerea, Pyricularia oryzaeExhibit significant antifungal activities, showing potential as lead structures against Botrytis cinerea. frontiersin.org
Pyridine (B92270) and Triazolopyridine derivativesFungicideCandida albicans, Aspergillus nigerShowed promising growth inhibition comparable to the reference drug fluconazole. nih.gov

Materials Science Applications (e.g., Structural Units of Polymers)

The rigid, planar, and π-conjugated system of the triazolopyridine scaffold makes it a valuable building block in materials science. nih.gov These heterocyclic structures can be incorporated into larger molecules and polymers to create materials with specific electronic and optical properties. Their good thermal and morphological stability is an additional advantage for these applications. mdpi.com

One notable application is in the development of organic sensitizers for high-performance solar cells. nih.gov For instance, the nih.govacs.orggoogle.comtriazolo[4,5-c]pyridine isomer has been used to form a D-A-π-A (Donor-Acceptor-π-spacer-Acceptor) organic core, which is an effective structure for dye-sensitized solar cells. nih.gov The electron-withdrawing nature of the triazolopyridine moiety contributes to the desirable electronic characteristics of these materials. mdpi.com Furthermore, derivatives of the related nih.govacs.orgnih.govtriazolopyrimidine scaffold have been successfully used as active layers in thin-film optoelectronic devices, including polymer solar cells and Organic Light-Emitting Diodes (OLEDs). researchgate.net

Fluorescent Probes and Chemosensors

The inherent fluorescence of the triazolopyridine nucleus, combined with its capacity to coordinate with ions, makes it an excellent platform for designing chemosensors. rsc.org These sensors can detect specific metal ions and anions through changes in their optical properties, such as fluorescence intensity.

Derivatives of nih.govacs.orggoogle.comtriazolo[1,5-a]pyridine have been developed as selective fluorescent chemosensors for biologically important ions like zinc (Zn²⁺). rsc.org The binding of Zn²⁺ to the tridentate ligand system can lead to a significant chelation-enhancement of fluorescence (CHEF). The resulting metal-ligand complex can then act as a secondary sensor for anions. For example, the pre-formed Zn²⁺ complex has been shown to detect cyanide and nitrite (B80452) anions through photo-induced charge transfer processes that alter the fluorescence output. rsc.org The design of these sensors often involves incorporating additional coordinating atoms into the substituent at the C-3 position to create a specific binding pocket for the target ion.

Probe/Sensor SystemTarget AnalyteSensing MechanismSource
Tridentate nih.govacs.orggoogle.comtriazolo[1,5-a]pyridine ligandsZinc (Zn²⁺)Chelation-Enhancement of Fluorescence (CHEF).
Pre-formed Zn²⁺-triazolopyridine complexCyanide (CN⁻) and Nitrite (NO₂⁻) anionsChanges in optical properties upon anion coordination to the metal center. rsc.org

Ligand Chemistry for Metal Complexes

The nitrogen atoms within the fused triazole and pyridine rings of the 7-Methoxy- nih.govacs.orggoogle.comtriazolo[1,5-a]pyridine scaffold provide excellent coordination sites for metal ions, making it a versatile ligand in coordination chemistry. The structural similarity of some isomers to purines makes them compelling candidates for studying interactions with metal ions as biomimetic models of nucleobases. mdpi.com

The coordination capacity of these ligands has been exploited to create metal complexes with specific catalytic or biological activities. For example, a novel bis(1,2,3-triazolyl-pyridine) ligand was used to synthesize a Palladium(II) complex. rsc.org This complex proved to be a highly effective catalyst for the Suzuki–Miyaura coupling reaction, a fundamental process in organic synthesis for creating carbon-carbon bonds. rsc.org The high reactivity was attributed to the specific electronic and steric properties conferred by the triazolyl-pyridine ligand. rsc.org Additionally, first-row transition metal complexes (Cu, Co, Ni, Zn) with a 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine ligand have demonstrated significant in vitro antiparasitic activity against various species of Leishmania and Trypanosoma cruzi. mdpi.com

Advanced Analytical and Structural Characterization Methods For 1 2 3 Triazolo 1,5 a Pyridines

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a synthesized compound. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For the parent compound, researchgate.netresearchgate.nettriazolo[1,5-a]pyridine, the exact mass can be calculated and would be confirmed by an HRMS measurement, typically showing a deviation of less than 5 ppm between the theoretical and experimental values. In the case of 7-Methoxy- researchgate.netresearchgate.nettriazolo[1,5-a]pyridine, the expected molecular ion peak would correspond to the chemical formula C₇H₇N₃O. The high-resolution mass spectrum would provide a precise m/z value for the protonated molecule [M+H]⁺, confirming the successful incorporation of the methoxy (B1213986) group.

Table 1: Expected HRMS Data for 7-Methoxy- researchgate.netresearchgate.nettriazolo[1,5-a]pyridine

FormulaSpeciesCalculated Mass (m/z)
C₇H₇N₃O[M+H]⁺150.0662
C₇H₇N₃O[M+Na]⁺172.0481

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

For the researchgate.netresearchgate.nettriazolo[1,5-a]pyridine ring system, the aromatic protons and carbons exhibit characteristic chemical shifts. The introduction of a methoxy group at the 7-position is expected to significantly influence the chemical shifts of the adjacent protons and carbons due to its electron-donating mesomeric effect.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-Methoxy- researchgate.netresearchgate.nettriazolo[1,5-a]pyridine would be expected to show a singlet for the methoxy protons around 3.9-4.0 ppm. The aromatic protons on the pyridine (B92270) ring would appear as a set of coupled signals, with the proton at position 8 being the most shielded due to the ortho-donating effect of the methoxy group. The protons at positions 5 and 6 would also experience shifts relative to the unsubstituted parent compound.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon of the methoxy group would appear around 55-60 ppm. The carbon atom at position 7, directly attached to the oxygen, would be significantly deshielded, appearing at a higher chemical shift. The other carbons in the pyridine and triazole rings would also show shifts consistent with the electronic effects of the methoxy substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 7-Methoxy- researchgate.netresearchgate.nettriazolo[1,5-a]pyridine in CDCl₃

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3-~130-135
5~8.0-8.2 (d)~115-120
6~7.0-7.2 (t)~110-115
7-~160-165
8~6.8-7.0 (d)~95-100
8a-~140-145
OCH₃~3.9-4.0 (s)~55-60

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For 7-Methoxy- researchgate.netresearchgate.nettriazolo[1,5-a]pyridine, the IR spectrum would display characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond stretching within the heterocyclic rings, and the C-O stretching of the methoxy group. A comparison with the IR spectrum of the parent researchgate.netresearchgate.nettriazolo[1,5-a]pyridine would clearly show the additional bands associated with the methoxy substituent. For instance, the IR spectrum of the related 1,2,3-triazolo[1,5-a]pyrazine shows characteristic ring vibrations that can be compared. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for 7-Methoxy- researchgate.netresearchgate.nettriazolo[1,5-a]pyridine

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (methoxy)
1620-1580C=C and C=N stretching (ring)
1500-1400Aromatic ring skeletal vibrations
1250-1200Asymmetric C-O-C stretching (aryl ether)
1050-1000Symmetric C-O-C stretching (aryl ether)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 7-Methoxy- researchgate.netresearchgate.nettriazolo[1,5-a]pyridine is currently available in the public domain, analysis of related triazolopyridine derivatives can provide insights into the expected molecular geometry. mdpi.commdpi.com

A crystal structure of a derivative would confirm the planarity of the fused heterocyclic ring system. It would also reveal the conformation of the methoxy group relative to the ring and detail any intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. For example, studies on other triazolopyridine isomers have detailed their crystal packing and intermolecular forces. mdpi.com

Table 4: Representative Crystallographic Data for a Related Triazolopyridine Derivative

ParameterValue (for a representative compound)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.1413
b (Å)6.9179
c (Å)13.0938
β (°)105.102
V (ų)1324.16
Z4

Note: Data is for 3-(pyridine-4-yl)- researchgate.netresearchgate.netchemicalbook.comtriazolo[4,3-a]pyridine and is illustrative of the type of data obtained from an X-ray crystallographic study. mdpi.com

Spectroscopic Analysis of Photophysical Properties (e.g., Fluorescence Quantum Yields)

The photophysical properties of researchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivatives are of significant interest due to their potential applications in materials science and as fluorescent probes. researchgate.netrsc.org The fluorescence quantum yield (ΦF) is a key parameter that quantifies the efficiency of the fluorescence process.

The introduction of a methoxy group, an electron-donating substituent, at the 7-position of the researchgate.netresearchgate.nettriazolo[1,5-a]pyridine ring is expected to influence its photophysical properties. Generally, such substituents can lead to a red-shift in the absorption and emission spectra and can modulate the fluorescence quantum yield. The specific quantum yield of 7-Methoxy- researchgate.netresearchgate.nettriazolo[1,5-a]pyridine would need to be determined experimentally, typically by comparison with a standard fluorophore of known quantum yield. Studies on other substituted triazolopyridines have shown that they can act as fluorophores and their emission properties are sensitive to their molecular structure and environment. nih.gov

Table 5: Illustrative Photophysical Data for a Fluorescent Triazolopyridine-Based System

Compound SystemExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Triazolopyridine-Pyridine System~350~400Varies with metal ion coordination

Note: This data is illustrative for a related system and highlights the fluorescent potential of this class of compounds.

Q & A

Basic: What are the common synthetic routes for 7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine and its derivatives?

Answer:
A widely used method involves lithiation of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine followed by electrophilic substitution. For example, derivatives like 7-arylhydroxymethyltriazolopyridines are synthesized by reacting lithiated intermediates with aldehydes or ketones . Advanced protocols also employ palladium-catalyzed direct arylation, where triazolopyridine reacts with aryl halides under optimized conditions (e.g., Pd(OAc)₂, PPh₃, Cs₂CO₃ in DMF at 140°C) to introduce aryl groups at specific positions . The methoxy group can be introduced via nucleophilic substitution or during precursor functionalization.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and electronic environments. For instance, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
  • Mass spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation analysis.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in studies of triazolopyridine-based ligands .
  • UV-Vis and fluorescence spectroscopy : Used for applications in sensor design, where triazolopyridines exhibit tunable emission properties .

Advanced: How does the methoxy substituent influence the electronic and reactivity profile of triazolopyridine?

Answer:
The methoxy group is electron-donating, altering the π-electron density of the fused heterocycle. This stabilizes intermediates during metalation or electrophilic substitution. For example, in lithiation reactions, the methoxy group directs regioselectivity toward the C7 position, contrasting with bromo substituents, which favor carbene formation via diazo intermediates under thermal stress . Computational studies (e.g., DFT) suggest that methoxy groups enhance nucleophilic aromatic substitution at adjacent positions by activating the ring .

Advanced: What experimental strategies resolve contradictions in reaction outcomes (e.g., unexpected carbene formation)?

Answer:
Thermal decomposition of bromo-substituted triazolopyridines (e.g., 7-bromo derivatives) can generate pyridyl carbenes via nitrogen extrusion . To mitigate unintended pathways:

  • Control experiments : Compare stability under inert vs. oxidative conditions.
  • Analytical monitoring : Use HPLC or GC-MS to track intermediates.
  • Computational modeling : Predict carbene stabilization using DFT to rationalize product distributions .
  • Isolation techniques : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) separates diastereomers or cyclopropane derivatives formed via carbene-olefin reactions .

Advanced: How can researchers design structure-activity relationship (SAR) studies for triazolopyridine-based enzyme inhibitors?

Answer:

  • Core modifications : Introduce substituents (e.g., methoxy, bromo) at C7 or C3 to probe steric/electronic effects on binding. For JAK1/2 inhibitors, bromo groups at C7 enhance hydrophobic interactions .
  • Bioisosteric replacement : Substitute the triazole ring with other heterocycles (e.g., imidazole) to assess tolerance.
  • Pharmacophore mapping : Use X-ray crystallography of inhibitor-enzyme complexes to identify critical hydrogen-bonding motifs (e.g., triazole N-atoms interacting with catalytic residues) .
  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) under standardized buffer conditions.

Advanced: What methodologies evaluate the solvent-dependent equilibrium in triazolopyridine ring-chain isomerization?

Answer:

  • NMR titration : Monitor isomer ratios (e.g., structures A vs. B in CDCl₃ vs. DMSO-d₆) using ¹H or ³¹P NMR .
  • Variable-temperature studies : Track equilibrium shifts with temperature to calculate thermodynamic parameters (ΔH, ΔS).
  • Computational solvation models : Simulate solvent effects on isomer stability using COSMO-RS or MD simulations.
  • Substituent variation : Introduce electron-withdrawing/donating groups to modulate isomer preferences .

Advanced: How can triazolopyridines be tailored for fluorescence-based sensing applications?

Answer:

  • Phosphine/phosphorus ligand conjugation : Attach dicyclohexylphosphine or selenide groups to enhance emission quenching responses to metal ions .
  • Solvatochromic studies : Correlate Stokes shifts with solvent polarity to optimize sensor sensitivity.
  • FRET designs : Pair triazolopyridine fluorophores with quenchers (e.g., nitroaromatics) for ratiometric detection .

Advanced: What are the challenges in scaling up triazolopyridine synthesis for preclinical studies?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization or distillation for large batches.
  • Catalyst optimization : Screen copper or palladium catalysts for improved turnover numbers (TONs) in cycloaddition or cross-coupling steps .
  • Thermal hazard mitigation : Use flow reactors to control exothermic reactions (e.g., triazole ring formation under elevated temperatures) .

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